ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate
Description
Ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a synthetic organic compound characterized by a 1,4-benzothiazine core modified with a sulfone group (1,1-dioxido) at the 1-position and a 4-chlorobenzoyl substituent at the 2-position. The ethyl benzoate ester at the 3-position introduces additional steric bulk and hydrophobicity.
The 4-chlorobenzoyl moiety may contribute to π-π stacking interactions in biological systems, a feature common in kinase inhibitors or antimicrobial agents . Structural elucidation of such compounds often relies on X-ray crystallography, facilitated by programs like SHELXL and visualization tools like WinGX/ORTEP .
Properties
IUPAC Name |
ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO5S/c1-2-31-24(28)17-6-5-7-19(14-17)26-15-22(23(27)16-10-12-18(25)13-11-16)32(29,30)21-9-4-3-8-20(21)26/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRSPOWOVNQPOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol in the presence of an acid catalyst to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the benzothiazine core, substituents, or functional groups. Below is a comparative analysis with key examples:
Benzothiazine Derivatives with Sulfone or Oxo Groups
- Ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate: Features a sulfone group (1,1-dioxido) and 4-chlorobenzoyl substituent. The sulfone enhances electron-withdrawing effects and may improve metabolic stability compared to non-oxidized thiazines .
- 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide (): Contains a 3-oxo group instead of sulfone. The ketone group may reduce ring puckering (as analyzed via Cremer-Pople coordinates ) and alter hydrogen-bonding capacity.
Ethyl Benzoate Derivatives with Heterocyclic Substituents
Compounds from (e.g., I-6230, I-6373) share the ethyl benzoate motif but differ in heterocyclic attachments:
- I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate. The pyridazine ring introduces basic nitrogen atoms, which could enhance solubility in acidic environments. The phenethylamino linker may increase conformational flexibility compared to the rigid benzothiazine core .
- I-6373: Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate.
Chlorinated Benzoyl Derivatives in Complex Ring Systems
- Ethyl 3-(4-chlorobenzoyl)-1-(4-chlorobenzyl)-4-(4-chlorophenyl)-2,2-dioxo-hexahydropyrrolo-thiazine carboxylate (): A polycyclic analog with three chloro substituents and a fused pyrrolo-thiazine ring.
Structural and Functional Implications: Data Table
Research Findings and Methodological Insights
- Crystallography : The target compound’s conformation could be analyzed using Cremer-Pople puckering coordinates to quantify ring distortions, with refinement via SHELXL .
- Structure-Activity Relationships (SAR) : The 4-chlorobenzoyl group’s position and sulfone oxidation state are critical for electronic effects, as seen in analogs with altered bioactivity .
- Synthetic Flexibility: Ethyl benzoate derivatives (e.g., ) demonstrate that linker chemistry (amino, thio, ether) modulates pharmacokinetics, suggesting opportunities for optimizing the target compound’s side chains .
Biological Activity
Ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate (CAS Number: 1114653-78-9) is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antioxidant, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 467.9 g/mol. The structure features a benzothiazine core which is known for its diverse biological activities.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, a study highlighted the antioxidant capacity of fused molecules derived from benzothiazine frameworks. These compounds demonstrated varying IC50 values in inhibiting lipid peroxidation, with some derivatives showing potent effects comparable to established antioxidants like Trolox .
| Compound | IC50 Value (μM) |
|---|---|
| Ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-benzothiazin-4-yl]benzoate | TBD |
| Trolox | 25 |
| Other Antioxidants | Varies |
Anti-inflammatory Activity
In vivo studies have demonstrated the anti-inflammatory effects of related compounds through models such as carrageenan-induced paw edema in mice. The synthesized derivatives showed significant reductions in edema at specific dosages, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial potential of benzothiazine derivatives has also been explored. Compounds structurally related to this compound have shown activity against various bacterial strains. The presence of the chlorobenzoyl moiety may enhance the compound's interaction with microbial targets.
Case Studies and Research Findings
A notable study evaluated the biological activities of several benzothiazine derivatives and reported that modifications to the benzothiazine core significantly influenced their biological efficacy. The incorporation of electron-withdrawing groups (like chlorine) was found to enhance both antioxidant and anti-inflammatory activities .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
